molecular formula C8H9ClN2 B6217223 4-chloro-6-(1-methylcyclopropyl)pyrimidine CAS No. 2768332-24-5

4-chloro-6-(1-methylcyclopropyl)pyrimidine

Cat. No.: B6217223
CAS No.: 2768332-24-5
M. Wt: 168.6
InChI Key:
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Description

4-chloro-6-(1-methylcyclopropyl)pyrimidine is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1-methylcyclopropyl)pyrimidine typically involves the use of commercially available starting materials and standard organic synthesis techniques. One common method involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methylamine and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

4-chloro-6-(1-methylcyclopropyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antiproliferative, and antifungal properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

4-chloro-6-(1-methylcyclopropyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

    4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine: This compound has a similar structure but differs in the position and type of substituents.

    4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is a precursor in the synthesis of this compound and has different chemical properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .

Properties

CAS No.

2768332-24-5

Molecular Formula

C8H9ClN2

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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